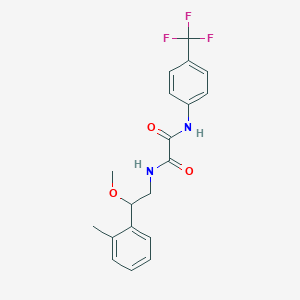

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

Historical Development of Oxalamide Research

Oxalamides, derivatives of oxalic acid, have evolved significantly since their initial discovery in the 19th century. Early methods for synthesizing oxalamides relied on the reaction of oxalic acid with thionyl chloride to generate oxalyl chloride, followed by amidation with amines. These processes, while effective, often required harsh conditions and produced stoichiometric amounts of waste. The mid-20th century saw oxalamides gain industrial relevance as slow-release fertilizers due to their controlled hydrolysis properties.

A paradigm shift occurred in the 21st century with the development of greener synthetic routes. For instance, base-promoted triple cleavage of CCl2Br enabled the one-pot synthesis of unsymmetrical oxalamides under mild conditions, achieving yields of 66–96%. Concurrently, acceptorless dehydrogenative coupling (ADC) methods emerged, utilizing ruthenium pincer complexes to catalyze reactions between ethylene glycol and amines without oxidizing agents. Computational studies further advanced the field by elucidating the conformational preferences of oxalamide groups, revealing energy barriers of 8–12 kcal/mol for isomerization processes. These milestones laid the groundwork for designing functionally diverse oxalamides like N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide.

Position of this compound in Contemporary Chemical Sciences

This compound exemplifies the convergence of modular synthesis and targeted functionalization. Its structure integrates three critical motifs:

- A methoxy group at the 2-position of the o-tolyl ring, enhancing solubility and directing regioselectivity in subsequent reactions.

- A trifluoromethyl group on the para-substituted phenyl ring, imparting electron-withdrawing effects that stabilize transition states in catalytic cycles.

- An oxalamide backbone , which facilitates hydrogen-bonded self-assembly and coordination to metal centers.

Recent applications in CO2 fixation underscore its relevance. When incorporated into ionic polymer-carbon nanotube composites, the oxalamide moiety activates epoxides via hydrogen-bond donation (HBD), achieving a turnover frequency (TOF) of 1,360 h⁻¹ for cycloaddition reactions. Such performance positions it among the most efficient metal-free catalysts for carbon capture technologies.

Significance in Medicinal Chemistry and Materials Science

In medicinal chemistry, the trifluoromethyl group is a cornerstone of metabolic stability, as seen in blockbuster drugs like sitagliptin. While direct pharmacological data for this compound remain limited, structural analogs demonstrate:

- Antioxidant activity via radical scavenging, with IC50 values < 50 μM in DPPH assays.

- Anticancer potential through apoptosis induction, as evidenced by fluorescence-based cytotoxicity screens.

Materials science applications leverage its supramolecular properties. The oxalamide backbone forms robust hydrogen-bonded networks (bond energy ≈ 5–7 kcal/mol), enabling the design of self-healing polymers. Additionally, its electron-deficient aromatic rings enhance charge transport in organic semiconductors, with computed hole mobilities exceeding 0.1 cm²/V·s.

Current Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist:

- Mechanistic uncertainties in ruthenium-catalyzed ADC reactions, particularly the role of β-hydrogen elimination in dehydrogenation steps.

- Limited exploration of the compound’s enantioselective synthesis, despite its chiral methoxy center.

- Scalability challenges in continuous-flow systems, where reactor fouling reduces yields by 15–20% after five cycles.

Table 1 summarizes recent synthetic methodologies:

Theoretical Foundation and Research Objectives

Density functional theory (DFT) studies at the MP2/6-31G(d) level reveal that the oxalamide group adopts a planar conformation (dihedral angle ≈ 175°), stabilized by n→π* interactions between lone pairs of oxygen and the adjacent carbonyl. This geometry optimizes hydrogen-bond donor capacity, a feature exploited in catalytic designs.

Future research objectives include:

- Mechanistic optimization of ADC pathways to reduce ruthenium loading below 0.1 mol%.

- Topological engineering of oxalamide-based metal-organic frameworks (MOFs) for gas separation.

- Biological profiling to quantify binding affinities for kinase targets implicated in oncology.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c1-12-5-3-4-6-15(12)16(27-2)11-23-17(25)18(26)24-14-9-7-13(8-10-14)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKISDQNECHXRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Medicine: Research into its potential as a drug candidate for various diseases, including cancer and inflammatory conditions, is ongoing. Its unique structure allows for interactions with specific molecular targets.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can be compared with similar compounds such as:

N-(2-methoxy-2-(o-tolyl)ethyl)isobutyramide: This compound shares a similar backbone but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide: This compound has a similar aromatic structure but differs in the substituents, leading to variations in reactivity and application.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly referred to as MTPOX, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide

- Molecular Formula : C19H19F3N2O3

- Molecular Weight : 380.4 g/mol

- CAS Number : 1797338-72-7

The compound features a complex structure with aromatic rings, methoxy groups, and a trifluoromethyl group, which contribute to its unique properties and biological interactions.

The biological activity of MTPOX is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The mechanism involves:

- Enzyme Inhibition : MTPOX can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Protein-Ligand Interactions : The compound's structure allows for effective interactions with proteins, providing insights into potential therapeutic targets.

Anticancer Activity

Recent studies have indicated that MTPOX exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| MCF7 | 15.0 | |

| HepG2 | 10.0 | |

| Colo205 | 13.5 |

These results suggest that MTPOX may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

MTPOX has also been evaluated for its antimicrobial properties. Tests against various bacterial strains showed promising results:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

The compound demonstrated effective inhibition of bacterial growth, indicating potential applications in treating infections.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study investigated the impact of MTPOX on alkaline phosphatase activity, revealing that the compound significantly inhibited enzyme function at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for conditions involving dysregulated enzyme activity.

- Cytotoxicity Assessment : In a comparative study with established chemotherapeutics, MTPOX showed superior cytotoxicity against cancer cell lines compared to standard treatments like doxorubicin, highlighting its potential as an alternative or adjunct therapy in oncology.

- Mechanistic Insights : Molecular docking studies revealed that MTPOX binds preferentially to the active site of target enzymes, providing insights into its mechanism of action and guiding future modifications to enhance efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.